molecular formula C12H22N2O3 B6245340 tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2169126-19-4

tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B6245340
CAS No.: 2169126-19-4
M. Wt: 242.31 g/mol
InChI Key: GDHRJRMEISYLRD-UHFFFAOYSA-N
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Description

tert-Butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate with formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new esters or amides with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its aminomethyl group allows for the formation of hydrogen bonds, which can be crucial for interactions with biological targets such as enzymes and receptors.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with molecular targets through its aminomethyl group. This group can form hydrogen bonds and electrostatic interactions with specific amino acid residues in proteins, leading to modulation of their activity. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

  • tert-Butyl 1-aminomethyl-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness: tert-Butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate is unique due to the presence of the aminomethyl group at the 6-position and the oxa-bridge at the 7-position. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2169126-19-4

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14)4-5-12/h9H,4-8,13H2,1-3H3

InChI Key

GDHRJRMEISYLRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CC2)CN

Purity

95

Origin of Product

United States

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